molecular formula C17H14N2O4S B2602858 N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 851200-34-5

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2602858
CAS No.: 851200-34-5
M. Wt: 342.37
InChI Key: QQJVYDKHKJYSLW-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates two pharmacologically significant moieties: a 1,3-dioxoisoindoline (phthalimide) group and a (4-methoxyphenyl)thio side chain. The phthalimide moiety is a recognized pharmacophore in medicinal chemistry. Compounds featuring this structure have been investigated for a range of biological activities, including as potential anticonvulsant agents . Furthermore, the incorporation of methoxybenzene substituents into molecular structures has been shown in scientific literature to strengthen potential biological activity, such as in the context of anticancer research . The specific combination of these features in this molecule suggests potential for interaction with various biological targets. Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for screening in biochemical assays to explore its mechanism of action and potential research applications, particularly in areas such as neuroscience and oncology. This product is intended for non-human research applications only. It is not intended for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-23-11-3-5-12(6-4-11)24-9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJVYDKHKJYSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acylating agent such as acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Mechanisms

Reaction Type Reagents/Conditions Product
CyclocondensationPhthalic anhydride + primary amine, heatIsoindoline core
OxidationHydrogen peroxide, acidic/basic conditionsFunctionalized isoindoline
Nucleophilic SubstitutionThioacetamide precursor, base (e.g., Et₃N)Thioacetamide-substituted isoindoline
Amidation4-Methoxyphenylthiol, CDI, dioxane solventFinal compound

Analytical Characterization

The synthesized compound is typically analyzed using:

  • 1H and 13C NMR : To confirm the aromatic and carbonyl regions (e.g., C=O at ~170 ppm) .

  • Mass Spectrometry : To verify molecular weight and purity .

  • Docking Studies : To predict enzyme-binding interactions (e.g., α-glucosidase inhibition).

Reactivity and Stability

  • Hydrolytic Stability : The thioacetamide group may undergo hydrolysis under acidic/basic conditions, forming carboxylic acids or amides .

  • Oxidation Sensitivity : Sulfur-containing groups are prone to oxidation, requiring controlled storage conditions.

Comparison with Analogous Compounds

Feature Current Compound Related Analogs
Core Structure1,3-dioxoisoindolinePhthalimide, quinazoline
Functional GroupThioacetamideAmide, thioamide
Biological ActivityAntioxidant, anticancer (inferred)Anticonvulsant, enzyme inhibition

Scientific Research Applications

Biological Activities

Research has highlighted several significant biological activities associated with N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties, surpassing the activity of well-known antioxidants like ascorbic acid. This was demonstrated through DPPH radical scavenging assays, indicating its potential in preventing oxidative stress-related diseases .
  • Anticancer Activity : Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate higher potency against U-87 cells .
  • Anti-inflammatory Effects : The compound's structural features contribute to its anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the dioxoisoindoline core through cyclization reactions.
  • Introduction of the thioacetamide group via nucleophilic substitution methods.

This synthetic flexibility allows for the creation of various derivatives that may enhance biological activity or solubility.

Several studies have documented the applications of this compound:

  • Antioxidant and Anticancer Activity : In a study published in Molecules, the compound was found to possess superior antioxidant properties compared to ascorbic acid and demonstrated significant anticancer activity against specific cell lines .
  • Molecular Docking Studies : Interaction studies utilizing molecular docking simulations have revealed binding affinities of this compound to various biological targets involved in inflammation and microbial resistance. These studies are crucial for understanding the mechanism of action and guiding future modifications for enhanced efficacy.
  • Pharmacological Profiles : A comprehensive analysis of pharmacological profiles indicates that derivatives of this compound could serve as effective candidates for developing new therapeutic agents targeting multiple disease pathways .

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyphenylthio group may enhance the compound’s binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters of Analogous Compounds

Compound Name Core Structure Substituents IC50 (μM) LogIC50 Key Feature Reference
N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide 1,3-Dioxoisoindolin Benzyl, 4-methoxyphenylacetamide 1.57 22.12 High selectivity and affinity
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl N/A N/A Monomer for polyimide synthesis
N-(4-Methoxyphenyl)-2-[(Z)-4-oxo-thiazolidinyl]acetamide Thiazolidinone-acetamide 4-Methoxyphenyl, thiazolidinone N/A N/A Heterocyclic bioactivity
  • N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide (Compound 5) : This analog shares the 1,3-dioxoisoindolin core and acetamide substituent with the target compound but replaces the (4-methoxyphenyl)thio group with a benzyl moiety. Its high HillSlope (~99) and low IC50 (~1.57 μM) suggest steep dose-response curves and potent inhibitory activity, likely due to strong hydrophobic interactions with targets .
  • N-(4-Methoxyphenyl)-2-[(Z)-4-oxo-thiazolidinyl]acetamide: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, which may enhance target specificity compared to the flexible thioether linkage in the target compound .

Key Contrasts :

  • Halogenated Analogs (e.g., 3-chloro-N-phenyl-phthalimide): Require electrophilic substitution or halogenation steps, which are less relevant to the thioether-containing target compound .
  • Thiazolidinone Derivatives: Utilize heterocyclization reactions (e.g., thiazolidinone ring closure), differing from the straightforward thioether formation in the target compound .

Computational and Structural Insights

Molecular docking studies using tools like Glide XP () suggest that the (4-methoxyphenyl)thio group in the target compound may occupy hydrophobic pockets in enzyme active sites, while the 1,3-dioxoisoindolin core engages in π-π stacking with aromatic residues. Comparatively:

  • Benzyl-Substituted Analog : The benzyl group may enhance enclosure in lipophilic regions, contributing to its high HillSlope .
  • Thiazolidinone Derivatives: The thiazolidinone ring’s carbonyl groups could form hydrogen bonds with catalytic residues, a feature less prominent in the thioether-linked compound .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antioxidant and anticancer properties. This article reviews current research findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-methoxyphenyl thiol with an appropriate isocyanate derivative of isoindoline. The molecular formula is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S with a molecular weight of 356.4 g/mol. The compound features a dioxoisoindoline moiety linked to a thioacetamide group, which contributes to its biological activity.

Antioxidant Activity

Research has demonstrated that derivatives containing the isoindoline structure exhibit notable antioxidant properties. The DPPH radical scavenging method was employed to evaluate the antioxidant activity of related compounds, revealing that some derivatives showed antioxidant activity approximately 1.4 times greater than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies:

  • Cell Lines Tested : The compound exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
  • Cytotoxicity Results : In MTT assays, the compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action towards certain cancer types .

Comparative Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundU-8725
This compoundMDA-MB-23140
Ascorbic AcidU-8735
Ascorbic AcidMDA-MB-23150

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Reactive Oxygen Species (ROS) Modulation : The compound may enhance ROS production in cancer cells, leading to increased apoptosis.
  • Inhibition of Cell Proliferation : Evidence suggests that the compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can activate intrinsic apoptotic pathways in tumor cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Glioblastoma : A study reported significant tumor reduction in xenograft models treated with the compound compared to controls.
  • Combination Therapies : Preliminary data suggest enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin, indicating potential for synergistic effects .

Q & A

Advanced Research Question

  • Molecular Docking : Glide XP scoring in Schrödinger Suite to predict binding affinity for targets like tubulin or dopamine receptors .
  • MD Simulations : AMBER or GROMACS to study ligand-receptor stability over 100-ns trajectories .
  • QSAR Models : CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

  • Sample Preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.
  • HPLC Conditions : C18 column, gradient elution (water/acetonitrile + 0.1% formic acid), UV detection at 254 nm .
  • Validation : Linearity (1–500 ng/mL), LOD/LOQ (<1 ng/mL), and recovery (>90%) per ICH guidelines .

What safety protocols are essential when handling this compound in the laboratory?

Basic Research Question

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential acetic acid fumes during synthesis .
  • Storage : Inert atmosphere (N₂) at –20°C to prevent hydrolysis of the thioether bond .

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